molecular formula C23H23ClN4O3 B12179221 N-(4-chlorophenyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide

N-(4-chlorophenyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide

Cat. No.: B12179221
M. Wt: 438.9 g/mol
InChI Key: NBIGCIQORDTFGJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide is a complex organic compound that features a chlorophenyl group, an indole moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Piperazine Ring Formation: The piperazine ring is often formed through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The indole moiety and piperazine ring are coupled using a suitable coupling agent such as carbodiimides or phosphonium salts.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: The compound is used to investigate biological pathways and molecular targets, such as receptors and enzymes.

    Chemical Biology: It serves as a tool compound to study protein-ligand interactions and cellular processes.

    Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety is known to interact with serotonin receptors, while the piperazine ring can modulate the activity of various enzymes. These interactions lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide analogs: Compounds with similar structures but different substituents on the indole or piperazine rings.

    Indole derivatives: Compounds containing the indole moiety, such as tryptamines and indole-3-carbinol.

    Piperazine derivatives: Compounds with the piperazine ring, such as piperazine-based drugs and agrochemicals.

Uniqueness

This compound is unique due to its combination of the chlorophenyl group, indole moiety, and piperazine ring. This unique structure imparts specific biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H23ClN4O3

Molecular Weight

438.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-oxobutanamide

InChI

InChI=1S/C23H23ClN4O3/c24-17-5-7-18(8-6-17)25-21(29)9-10-22(30)27-11-13-28(14-12-27)23(31)20-15-16-3-1-2-4-19(16)26-20/h1-8,15,26H,9-14H2,(H,25,29)

InChI Key

NBIGCIQORDTFGJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC(=O)NC2=CC=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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